

(3-Bromo-2-methoxyphenyl)boronic acid CAS number and structure

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Compound of Interest

Compound Name:	(3-Bromo-2-methoxyphenyl)boronic acid
Cat. No.:	B1524761

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An In-depth Technical Guide to **(3-Bromo-2-methoxyphenyl)boronic acid**

Introduction

(3-Bromo-2-methoxyphenyl)boronic acid is a highly versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional nature—possessing a boronic acid moiety, a bromine atom, and a methoxy group on a phenyl ring—provides chemists with multiple reaction handles for constructing complex molecular architectures. This guide offers an in-depth exploration of its properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials science research.

As a Senior Application Scientist, the value of a reagent like **(3-Bromo-2-methoxyphenyl)boronic acid** lies not just in its reactivity but in its predictability and versatility. The strategic placement of the bromo, methoxy, and boronic acid groups allows for sequential, regioselective functionalization. This makes it an invaluable intermediate in the synthesis of polysubstituted biaryl compounds, which are common motifs in drug candidates and functional materials.^[1] This guide will delve into the mechanistic underpinnings of its synthesis and application, providing researchers with the practical and theoretical knowledge required for its effective utilization.

Physicochemical and Structural Properties

The identity and purity of a reagent are paramount for reproducible and successful synthetic outcomes. The key properties of **(3-Bromo-2-methoxyphenyl)boronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	352525-80-5	[2][3][4]
Molecular Formula	C ₇ H ₈ BBrO ₃	[3][4]
Molecular Weight	230.85 g/mol	[3][4]
IUPAC Name	(3-Bromo-2-methoxyphenyl)boronic acid	[5]
InChI Key	KSYYRNDZOSXTFU-UHFFFAOYSA-N	[3]
Typical Purity	≥95%	[3][4]
Appearance	Typically a white to off-white solid	N/A

The structure features a benzene ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 2 with a methoxy group [-OCH₃], and at position 3 with a bromine atom [-Br]. The ortho-methoxy group can influence the reactivity of the boronic acid through steric and electronic effects, a critical consideration in reaction design.

Synthesis: A Mechanistic Approach

The most prevalent and reliable method for synthesizing aryl boronic acids, including **(3-Bromo-2-methoxyphenyl)boronic acid**, is through a lithium-halogen exchange followed by borylation.^[6] This organometallic pathway offers high regioselectivity and good yields.

Synthetic Strategy: Lithiation-Borylation

The synthesis begins with a suitable precursor, 1,3-dibromo-2-methoxybenzene. The core of the strategy involves two key steps:

- **Lithiation:** A highly selective bromine-lithium exchange is performed using an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is conducted at extremely low temperatures (e.g., -78 °C) to prevent side reactions, such as ortho-metallation of the methoxy group or reaction with the second bromine atom. The kinetic control afforded by the low temperature is crucial for selectively forming the desired aryllithium intermediate.
- **Borylation:** The newly formed, highly nucleophilic aryllithium species is then quenched with a boron electrophile, most commonly trimethyl borate or triisopropyl borate.^[7] This forms a boronate ester intermediate.
- **Hydrolysis:** A final acidic workup hydrolyzes the boronate ester to yield the target **(3-Bromo-2-methoxyphenyl)boronic acid**.



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Caption: Workflow for the synthesis of **(3-Bromo-2-methoxyphenyl)boronic acid**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous transformations and should be performed by trained chemists under an inert atmosphere.^{[6][7]}

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromo-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

- **Borylation:** To the aryllithium species, add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
- **Warming & Quenching:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- **Hydrolysis:** Cool the flask in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour.
- **Extraction & Isolation:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization or silica gel chromatography to afford pure **(3-Bromo-2-methoxyphenyl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

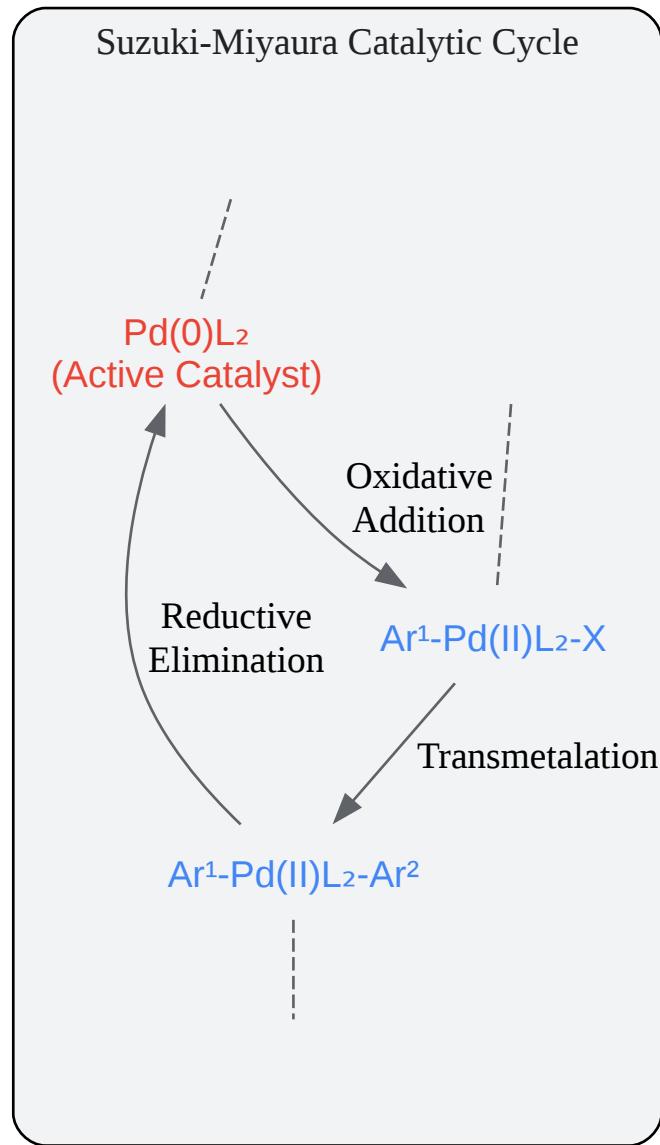
The paramount application of **(3-Bromo-2-methoxyphenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction.^[1] This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium complex.^[8] It is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.^[8]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with an organohalide ($\text{Ar}^1\text{-X}$) to form a Pd(II) complex ($\text{Ar}^1\text{-Pd-X}$).
- **Transmetalation:** The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$), activated by a base, transfers its organic group (Ar^2) to the palladium center, displacing the halide and forming a new Pd(II) complex ($\text{Ar}^1\text{-Pd-Ar}^2$). This is often the rate-determining step.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product ($\text{Ar}^1\text{-Ar}^2$) and regenerating the active $\text{Pd}(0)$ catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Biaryl Synthesis

This is a general protocol and may require optimization for specific substrates.

- Reagents: To a reaction vessel, add **(3-Bromo-2-methoxyphenyl)boronic acid** (1.2 eq), the desired aryl halide (e.g., an aryl iodide or bromide, 1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
- Solvent: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol/water.
- Reaction: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and then heat to the desired temperature (typically 80-100 °C) with stirring.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to isolate the target biaryl product.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of the researcher and maintain the integrity of the reagent.

Aspect	Guideline	Source(s)
Hazard Classifications	Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3)	[9]
Signal Word	Warning	[4]
Personal Protective Equipment (PPE)	Safety goggles with side-shields, chemical-resistant gloves, lab coat. Use a dust mask or conduct work in a fume hood to avoid inhalation.	[10][11]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.	[11][12]
First Aid (Skin)	Wash with plenty of soap and water. Remove contaminated clothing.	[11][12]
Handling	Avoid contact with skin and eyes. Avoid formation of dust. Handle in a well-ventilated place, preferably a fume hood.	[10][11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.	[10][13]

Conclusion

(3-Bromo-2-methoxyphenyl)boronic acid is a powerful and strategic building block for organic synthesis. Its defined structure provides a reliable platform for creating complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers in drug development and materials science to leverage its full synthetic potential.

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